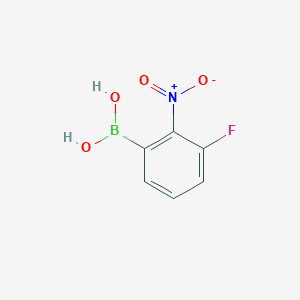

3-Fluoro-2-nitrophenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3-fluoro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXCXIXLGJBJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-fluoro-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid product.

Industrial Production Methods: Industrial production of 3-fluoro-2-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid group can be oxidized to a boronic ester.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4)

Bases: (e.g., K2CO3, NaOH)

Solvents: (e.g., THF, toluene)

Reducing agents: (e.g., H2, Pd/C)

Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura coupling)

Aminophenylboronic acids: (from reduction of the nitro group)

Boronic esters: (from oxidation of the boronic acid group)

Aplicaciones Científicas De Investigación

Chemistry: 3-Fluoro-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and probes. Its unique chemical properties make it suitable for designing molecules with specific biological activities .

Industry: In the industrial sector, 3-fluoro-2-nitrophenylboronic acid is employed in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .

Mecanismo De Acción

The mechanism of action of 3-fluoro-2-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Positional Isomers of Fluoro-Nitrophenylboronic Acids

The table below compares 3-Fluoro-2-nitrophenylboronic acid with its positional isomers, highlighting differences in substituent positions, purity, and applications:

Key Observations :

- Steric Effects : The ortho-nitro group in 3-Fluoro-2-nitrophenylboronic acid reduces solubility compared to para-nitro isomers (e.g., 3-Fluoro-4-nitrophenylboronic acid) but increases steric hindrance, which can suppress undesired side reactions .

- Electronic Effects : Electron-withdrawing nitro groups lower the pKa of boronic acids, enhancing their reactivity in basic conditions. However, ortho-substitution may slow reaction kinetics due to steric constraints .

Non-Nitrofluoro Analogues

Compared to non-nitro fluoro derivatives, the nitro group significantly alters reactivity:

- 3-Fluorophenylboronic acid (CAS: 768-35-4): Lacks the nitro group, resulting in lower acidity (higher pKa) and broader applicability in neutral pH reactions .

- 2,4,6-Trifluorophenylboronic acid (CAS: 182482-25-3): Multiple fluorine atoms increase electron-withdrawing effects but reduce steric bulk compared to nitro-containing analogs .

Formyl and Carboxy Derivatives

Compounds like 3-Fluoro-4-formylphenylboronic acid (CAS: 248270-25-9, similarity: 0.85) and 4-carboxyphenylboronic acid (CAS: 14027-75-9) exhibit distinct reactivity due to substituent differences:

- Formyl groups enable conjugation with biomolecules (e.g., saccharides), while nitro groups are more suited for electronic applications .

Actividad Biológica

3-Fluoro-2-nitrophenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for drug development, particularly in the context of antitubercular agents and other therapeutic applications.

Synthesis

The synthesis of 3-fluoro-2-nitrophenylboronic acid typically involves the reaction of 3-fluoro-2-nitroaniline with boronic acid derivatives under optimized conditions. The reaction conditions often include the use of palladium-catalyzed cross-coupling techniques, which facilitate the formation of the desired boronic acid with high yields. For example, one study reported a yield of 84% when employing tetrakis(triphenylphosphine)palladium(0) as a catalyst in an inert atmosphere at elevated temperatures .

Antitubercular Activity

Recent studies have focused on the antitubercular properties of compounds related to 3-fluoro-2-nitrophenylboronic acid. A series of derivatives, including those with similar structural motifs, were synthesized and assessed for their activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 μg/mL. Notably, a derivative known as compound 3m exhibited an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis, indicating significant potential as a lead compound for further development .

Table 1: Antitubercular Activity of Selected Compounds

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv, Rifampicin-resistant |

| 3e | 64 | M. tuberculosis H37Rv |

| 3d | 16 | M. tuberculosis H37Rv |

| 3a | 16 | M. tuberculosis H37Rv |

The structure-activity relationship (SAR) studies indicated that modifications to the aniline moiety could enhance biological activity, suggesting avenues for optimizing these compounds further .

Other Biological Activities

In addition to its antitubercular properties, research has explored other biological activities associated with fluorinated phenylboronic acids. For instance, studies have shown that certain derivatives can act as inhibitors in various cancer cell lines, although specific data on the direct effects of 3-fluoro-2-nitrophenylboronic acid on tumor cells remain limited . Further investigations are required to elucidate its mechanisms of action and potential cytotoxic effects.

Case Studies

A notable case study involved the application of boronic acids in drug discovery processes. Researchers utilized a library of boronic acid derivatives, including those structurally related to 3-fluoro-2-nitrophenylboronic acid, to identify novel inhibitors targeting specific cancer pathways. The findings demonstrated that modifications in the boronic acid structure could significantly influence biological activity and selectivity against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.